molecular formula C15H12N2OS B2884860 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole CAS No. 1421261-35-9

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole

Cat. No.: B2884860
CAS No.: 1421261-35-9
M. Wt: 268.33
InChI Key: IKQSWEWBXXVVDE-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyridine ring and a hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole typically involves the construction of the thiazole ring followed by the introduction of the pyridine and hydroxyphenyl groups. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under acidic conditions to form the thiazole ring. The hydroxyphenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, while the thiazole and pyridine rings can interact with enzymes and receptors through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of specific biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding, while the pyridine and thiazole rings provide a versatile scaffold for further functionalization .

Properties

IUPAC Name

2-(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-14(12-4-2-3-5-13(12)18)17-15(19-10)11-6-8-16-9-7-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSWEWBXXVVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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